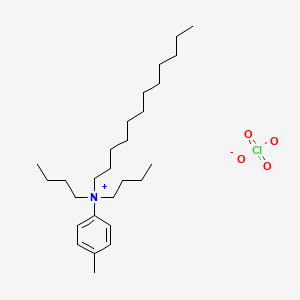
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a perchlorate anion and a cationic nitrogen atom bonded to butyl, dodecyl, and 4-methylanilinium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate typically involves the quaternization of N,N-dibutyl-4-methylaniline with dodecyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures to facilitate the quaternization process.
Solvent: Common solvents used include polar aprotic solvents such as acetonitrile or dimethylformamide.
Catalyst: A catalyst such as potassium carbonate may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate has several scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be employed in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of surfactants and detergents, providing improved cleaning and emulsifying properties.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This can lead to increased permeability and potential cell lysis. The perchlorate anion may also play a role in the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecyl-N,N-dimethylammonio)butyrate: Another quaternary ammonium salt with similar amphiphilic properties.
N-Dodecyl-4-methylbenzenesulfonamide: A compound with a similar alkyl chain length and aromatic ring structure.
Uniqueness
N,N-Dibutyl-N-dodecyl-4-methylanilinium perchlorate is unique due to its specific combination of butyl, dodecyl, and 4-methylanilinium groups, which confer distinct physicochemical properties
Propriétés
Numéro CAS |
143785-61-9 |
|---|---|
Formule moléculaire |
C27H50ClNO4 |
Poids moléculaire |
488.1 g/mol |
Nom IUPAC |
dibutyl-dodecyl-(4-methylphenyl)azanium;perchlorate |
InChI |
InChI=1S/C27H50N.ClHO4/c1-5-8-11-12-13-14-15-16-17-18-25-28(23-9-6-2,24-10-7-3)27-21-19-26(4)20-22-27;2-1(3,4)5/h19-22H,5-18,23-25H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
HKNWJIPBIMAMMS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CCCC)(CCCC)C1=CC=C(C=C1)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


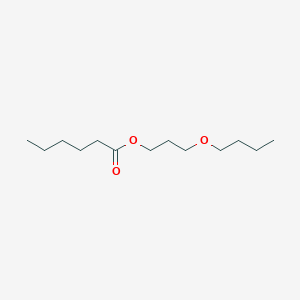

![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
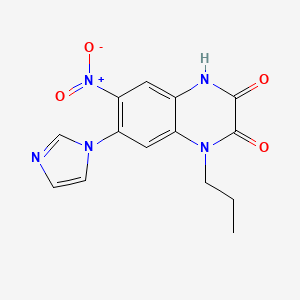
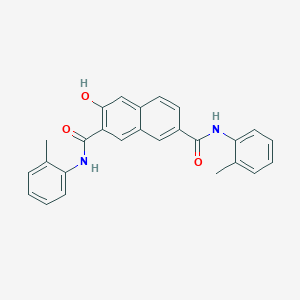
![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
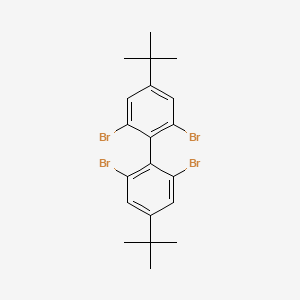
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)
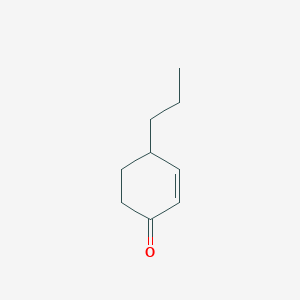
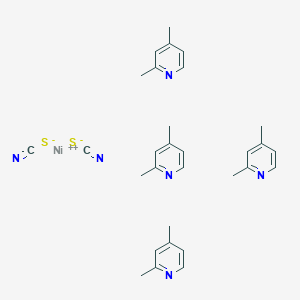
![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)
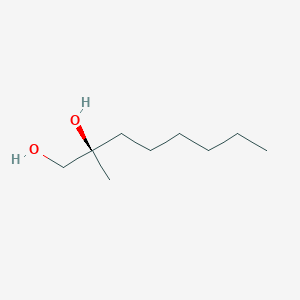
![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
